molecular formula C5H5ClFN3 B2540583 3-Chloro-6-fluoro-2-hydrazinylpyridine CAS No. 1388077-63-1

3-Chloro-6-fluoro-2-hydrazinylpyridine

Cat. No.: B2540583
CAS No.: 1388077-63-1
M. Wt: 161.56
InChI Key: WFEZWWNRQATVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-fluoro-2-hydrazinylpyridine: is a chemical compound with the molecular formula C5H5ClFN3 and a molecular weight of 161.56 g/mol . This compound is characterized by the presence of a chloro group at the 3rd position, a fluoro group at the 6th position, and a hydrazinyl group at the 2nd position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-2-hydrazinylpyridine typically involves the reaction of 3-chloro-6-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-fluoro-2-hydrazinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-6-fluoro-2-hydrazinylpyridine is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-2-hydrazinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 3-Chloro-2-hydrazinylpyridine
  • 6-Fluoro-2-hydrazinylpyridine
  • 3-Chloro-6-fluoropyridine

Comparison: 3-Chloro-6-fluoro-2-hydrazinylpyridine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to 3-Chloro-2-hydrazinylpyridine, the additional fluoro group in this compound can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

(3-chloro-6-fluoropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClFN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEZWWNRQATVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.